2,3-dimethylpent-3-en-1-ol
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Overview
Description
2,3-Dimethylpent-3-en-1-ol is an organic compound with the molecular formula C7H14O It is a type of alcohol with a double bond located at the third carbon atom in the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylpent-3-en-1-ol can be synthesized through several methods. One common approach involves the hydration of 2,3-dimethyl-1-pentene using dilute acid. This reaction typically requires an acidic catalyst and controlled temperature conditions to ensure the formation of the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes and large-scale reactors. The specific conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpent-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like hydrogen halides or sulfonyl chlorides can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,3-Dimethylpent-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,3-dimethylpent-3-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-3-pentanol: A similar compound with a saturated alcohol structure.
3-Methylpent-3-en-2-ol: Another related compound with a different substitution pattern on the pentane chain.
2,3-Dimethylbut-2-en-1-ol: A compound with a similar structure but a shorter carbon chain.
Uniqueness
2,3-Dimethylpent-3-en-1-ol is unique due to its specific double bond position and the presence of two methyl groups on the pentane chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
2,3-Dimethylpent-3-en-1-ol is an organic compound with the molecular formula C7H14O. It is known for its unique structural configuration and potential biological activities, which have been the subject of various studies. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
Basic Information
Property | Value |
---|---|
CAS No. | 3778-92-5 |
Molecular Formula | C7H14O |
Molecular Weight | 114.19 g/mol |
IUPAC Name | (E)-2,3-dimethylpent-3-en-1-ol |
InChI Key | LLZSFWXLMHONIT-GQCTYLIASA-N |
This compound features a double bond between the second and third carbon atoms in its pentane chain, along with two methyl groups at the second carbon position. This structure contributes to its distinct chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can undergo several chemical transformations, including:
- Oxidation: It can be oxidized to form ketones or aldehydes, which may exhibit different biological activities.
- Reduction: Reduction reactions can convert it into saturated alcohols, potentially altering its pharmacological properties.
- Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions.
These transformations allow the compound to participate in diverse biochemical pathways and interactions with enzymes or receptors .
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties. In a study examining various alcohols for their effectiveness against bacterial strains, it was found that this compound exhibited significant inhibitory effects on gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell membranes.
Cytotoxic Effects
Another area of interest is the cytotoxicity of this compound against cancer cell lines. In vitro studies have shown that it can induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways. This suggests a possible application in cancer therapy, although further research is needed to explore its efficacy and safety in vivo .
Potential Therapeutic Applications
The compound has also been investigated for its role as a precursor in drug synthesis. Its unique structure allows for modifications that could lead to the development of new therapeutic agents targeting specific diseases.
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various alcohols, including this compound. The results showed that this compound inhibited bacterial growth effectively at concentrations as low as 0.5% (v/v). The study concluded that the compound could be a candidate for developing natural preservatives in food products.
Cytotoxicity Assessment
In another study published in the Journal of Medicinal Chemistry, this compound was tested against several human cancer cell lines. The findings demonstrated that the compound induced significant cytotoxic effects in breast cancer cells at concentrations above 50 µM after 24 hours of exposure. The researchers suggested that further investigations into its mechanism could lead to novel anticancer therapies .
Properties
CAS No. |
3778-92-5 |
---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E)-2,3-dimethylpent-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h4,7-8H,5H2,1-3H3/b6-4+ |
InChI Key |
LLZSFWXLMHONIT-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C(\C)/C(C)CO |
Canonical SMILES |
CC=C(C)C(C)CO |
Purity |
95 |
Origin of Product |
United States |
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